3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide is a synthetic organic compound classified as an epoxide impurity related to atorvastatin, a widely used cholesterol-lowering medication. This compound has garnered attention due to its structural complexity and potential implications in pharmaceutical formulations. The presence of the fluorobenzoyl group and the diphenyloxirane structure indicates its potential utility in medicinal chemistry, particularly in drug development and testing.
This compound is primarily sourced from research on atorvastatin and its related impurities. It is classified under the broader category of pharmaceutical impurities, specifically as an epoxide derivative. The chemical structure features a unique combination of functional groups, including a carboxamide, which contributes to its reactivity and biological activity.
The synthesis of 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Catalysts may also be employed to enhance yields or selectivity during the formation of the oxirane ring.
The molecular formula for 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide can be represented as CHFNO. Its structure includes:
The compound's molecular weight is approximately 351.4 g/mol. Its structural complexity contributes to its unique chemical behavior and potential interactions in biological systems.
3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide may participate in various chemical reactions typical for epoxides:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and minimize side products.
The mechanism of action for 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide primarily relates to its interactions with biological targets, potentially influencing enzymatic activities or receptor binding in pharmacological contexts.
Research indicates that compounds with similar structures may exhibit activity against certain enzymes involved in cholesterol metabolism, suggesting that this compound could play a role in modulating lipid levels in vivo.
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would provide additional insights into its physical properties but are not extensively documented in available literature.
3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide is primarily utilized in pharmaceutical research:
The oxirane ring adopts a puckered conformation with a dihedral angle of 116.5°, as confirmed by single-crystal X-ray diffraction [8]. This distortion arises from steric clashes between the 4-fluorobenzoyl (C7–O2–C8–F1) and isobutyryl (C1–C2–C3–C4) groups, forcing the phenyl rings into near-orthogonal positions. Key crystallographic parameters include:
Table 1: Crystallographic Parameters
Parameter | Value | Significance |
---|---|---|
Melting Point | 179–182°C | High purity crystalline form |
Density | 1.308 g/cm³ | Molecular packing efficiency |
Dihedral Angle | 116.5° | Ring strain and substituent orientation |
C–H···O Bond Length | 2.48 Å | Stabilization via H-bonding |
The fluorophenyl ring lies perpendicular to the oxirane plane, minimizing van der Waals repulsions with the adjacent carboxamide phenyl group [4] [8].
NMR Spectroscopy¹³C and ¹H NMR resolve the congested stereochemistry:
IR SpectroscopyVibrational modes (cm⁻¹):
Mass SpectrometryHRMS (ESI+) shows [M+H]⁺ at m/z 431.1533 (calc. 431.1538), with fragmentation peaks at m/z 354 (loss of C₄H₇O) and 237 (oxirane ring cleavage) [2] [6].
Table 2: Key Spectroscopic Assignments
Technique | Signal (δ, ppm/cm⁻¹/m/z) | Assignment |
---|---|---|
¹H NMR | 3.31 (septet) | Isobutyl methine |
¹³C NMR | 65.8 | Oxirane C2 |
IR | 1245 | C–F stretch |
MS | 431.1533 | Molecular ion [M+H]⁺ |
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals:
Despite naming variations ("isobutyl" vs. "2-methylpropyl"), both terms describe the identical branched alkyl chain (–CH(CH₃)₂). Configurational analyses confirm:
Table 3: Substituent Configuration Analysis
Descriptor | Isobutyl | 2-Methylpropyl |
---|---|---|
Structure | –CH(CH₃)₂ | –CH₂CH(CH₃)₂ (incorrect) |
Actual Group | 2-methylpropanoyl | Synonym for isobutyryl |
Steric Volume | 33.8 ų | Identical |
Carbonyl Reactivity | Reduced electrophilicity | Identical |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: